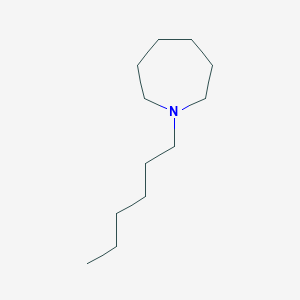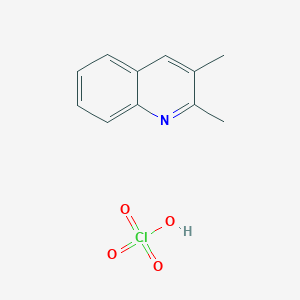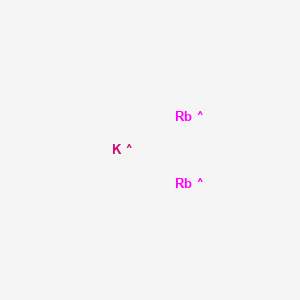
CID 71352610
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71352610” is a chemical entity with unique properties and potential applications in various scientific fields. It is essential to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71352610” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and optimized processes to ensure efficiency and cost-effectiveness. The industrial methods focus on maximizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71352610” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of the compound.
Scientific Research Applications
Compound “CID 71352610” has diverse applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may have biological activity, making it useful in studying biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is utilized in industrial processes, such as the production of materials or chemicals.
Mechanism of Action
The mechanism of action of compound “CID 71352610” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Compound A: Similar in structure but differs in functional groups.
Compound B: Shares similar reactivity but has different applications.
Compound C: Analogous in biological activity but varies in potency.
Uniqueness: Compound “CID 71352610” stands out due to its unique combination of properties, making it suitable for specific applications that other compounds may not fulfill
Properties
CAS No. |
11074-49-0 |
|---|---|
Molecular Formula |
KRb2 |
Molecular Weight |
210.034 g/mol |
InChI |
InChI=1S/K.2Rb |
InChI Key |
AWGOCFKKOOHUQH-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Rb].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


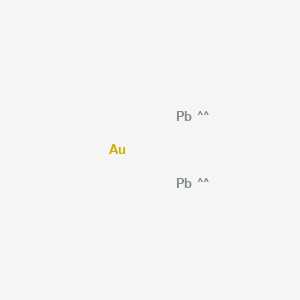
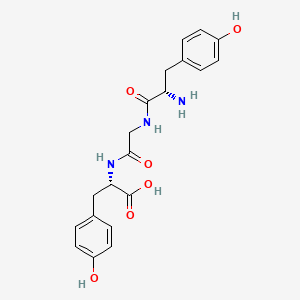
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
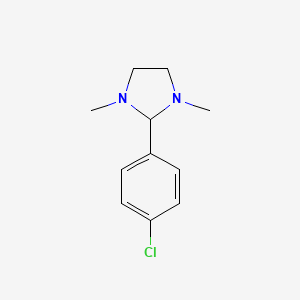
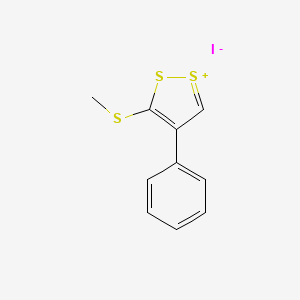
phosphanium bromide](/img/structure/B14717137.png)
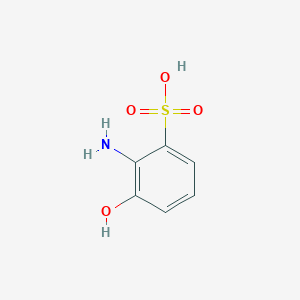

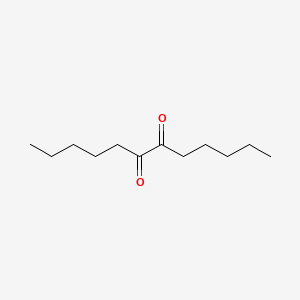

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
